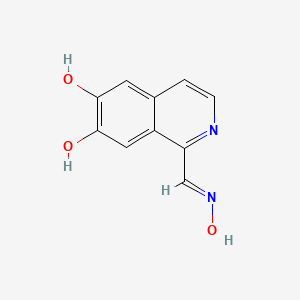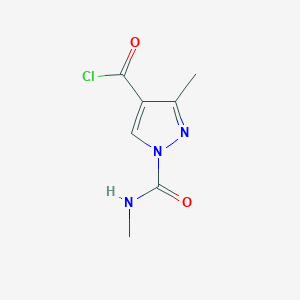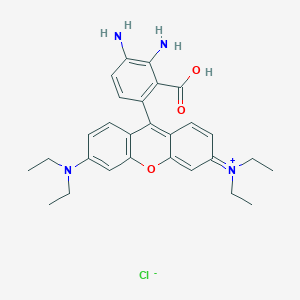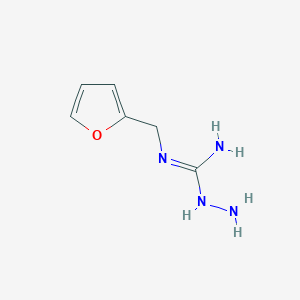
N-(Furan-2-ylmethyl)hydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-2-ylmethyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C6H10N4O It is a derivative of furan, a heterocyclic organic compound, and contains both hydrazine and guanidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Furan-2-ylmethyl)hydrazinecarboximidamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with hydrazine hydrate to form furan-2-ylmethylhydrazine. This intermediate is then reacted with cyanamide under acidic conditions to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(Furan-2-ylmethyl)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
N-(Furan-2-ylmethyl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Furan-2-ylmethyl)hydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been studied for its ability to inhibit EGFR, which is involved in the regulation of cell growth and survival. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
N-(Furan-2-ylmethyl)hydrazinecarboximidamide is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EGFR sets it apart from other furan derivatives, making it a promising candidate for anticancer research .
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1-amino-2-(furan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H10N4O/c7-6(10-8)9-4-5-2-1-3-11-5/h1-3H,4,8H2,(H3,7,9,10) |
Clave InChI |
VXRNNEIAIBGZFK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN=C(N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


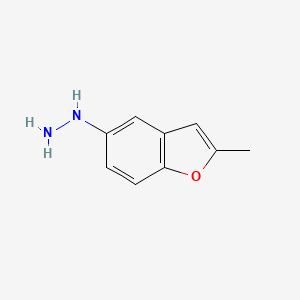
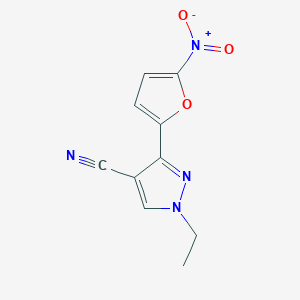
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

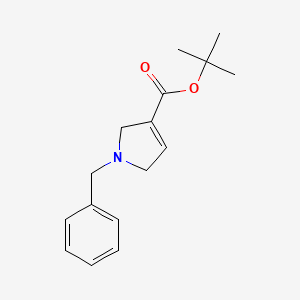





![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
